molecular formula C18H24N6O6S B14926208 2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-N-(4-methoxy-2-nitrophenyl)acetamide

2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B14926208
M. Wt: 452.5 g/mol
InChI Key: PCMXZNARNAZROF-UHFFFAOYSA-N
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Description

2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE is a complex organic compound known for its diverse pharmacological properties. This compound is part of the pyrazole family, which is recognized for its significant biological activities, including antileishmanial and antimalarial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazole core. This is followed by the introduction of the sulfonyl group and the piperazine ring. The final step involves the attachment of the 4-methoxy-2-nitrophenyl group. Common reagents used in these reactions include hydrazine, sulfonyl chlorides, and nitroanilines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of corresponding oxides .

Scientific Research Applications

2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase, which is crucial for the survival of the parasite .

Properties

Molecular Formula

C18H24N6O6S

Molecular Weight

452.5 g/mol

IUPAC Name

2-[4-(1,5-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-N-(4-methoxy-2-nitrophenyl)acetamide

InChI

InChI=1S/C18H24N6O6S/c1-13-17(11-19-21(13)2)31(28,29)23-8-6-22(7-9-23)12-18(25)20-15-5-4-14(30-3)10-16(15)24(26)27/h4-5,10-11H,6-9,12H2,1-3H3,(H,20,25)

InChI Key

PCMXZNARNAZROF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-]

Origin of Product

United States

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